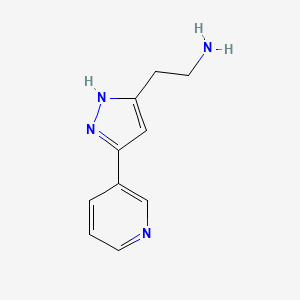

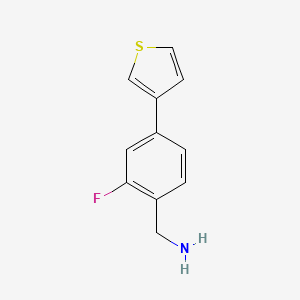

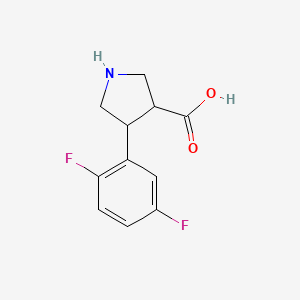

(3-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone

Overview

Description

“(3-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone” is an organic compound. It’s part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure in this compound, was first synthesized from glyoxal and ammonia . The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties .Molecular Structure Analysis

Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Antiproliferative Activity

Compounds related to "(3-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone" have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. For instance, new conjugates containing benzimidazole and imidazopyridine moieties showed significant cytotoxicity against prostate, lung, cervical, and breast cancer cells. Compounds exhibited potent activity by inhibiting microtubule assembly formation and inducing apoptosis, highlighting their potential as cancer therapeutic agents (Mullagiri et al., 2018).

Antibacterial Activities

A novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and showed broad-spectrum antibacterial properties. This research aims to develop new antibiotics, with some compounds demonstrating significant antibacterial activity. The study also included binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, underscoring the importance of these compounds in addressing bacterial resistance (Chandra et al., 2020).

Antimicrobial and Antimycobacterial Activities

Research on derivatives of imidazole compounds, including methanones, has shown promising antimicrobial and antimycobacterial effects. For example, [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their activities against bacteria and mycobacteria. Some compounds matched or exceeded the efficacy of standard drugs like ciprofloxacin and ethambutol, indicating their potential for developing new treatments for bacterial and mycobacterial infections (Narasimhan et al., 2011).

Synthesis and Physical Properties of Polymers

In the field of materials science, imidazole derivatives have been used to synthesize novel poly(amide-ether)s bearing imidazole pendants. These polymers exhibit remarkable solubility, thermal stability, and fluorescence emission, making them suitable for various applications, including optoelectronic devices. The synthesis approach and the characterization of these polymers emphasize the versatility of imidazole-based compounds in creating advanced materials with desirable physical and optical properties (Ghaemy et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in different fields, including medicine, agriculture, and industry. Given the broad range of biological activities shown by imidazole derivatives, there could be potential for the development of new drugs .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to a variety of therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often by inhibiting key enzymes or modulating the activity of specific receptors .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can influence their interaction with the biological environment .

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-2-1-3-13(5-7)9(14)8-4-11-6-12-8/h4,6-7H,1-3,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXYYOJNZWOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)